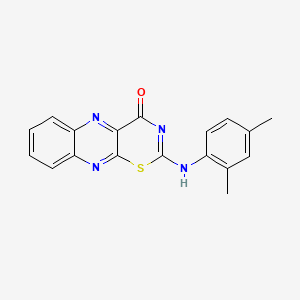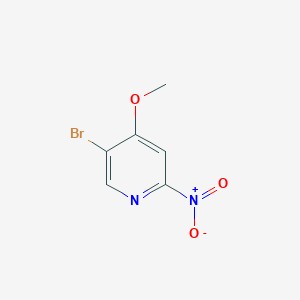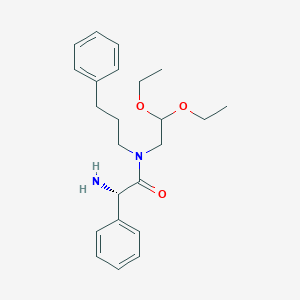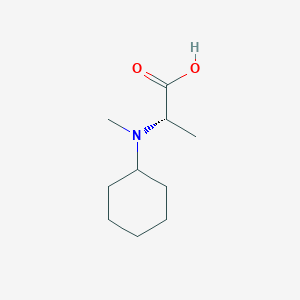![molecular formula C22H31N5O3 B13138430 tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)
tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazoquinoline core, which is functionalized with various substituents, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazoquinoline core, followed by functionalization with tert-butyl, amino, hydroxy, and carbamate groups.
Formation of Imidazoquinoline Core: The imidazoquinoline core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminobenzonitrile and an aldehyde under acidic conditions.
Functionalization: The core is then functionalized by introducing the tert-butyl group through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine. The amino group can be introduced via nucleophilic substitution reactions, while the hydroxy group can be added through hydroxylation reactions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the amine with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the imidazoquinoline core, potentially reducing double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution could introduce new functional groups at the amino or hydroxy positions.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s imidazoquinoline core is of interest due to its potential as a ligand for various biological targets. It can be used in studies involving enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine
Medicinally, tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate may have potential as a therapeutic agent. Its structure suggests it could interact with biological targets involved in diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The imidazoquinoline core can bind to enzymes or receptors, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
Imiquimod: Another imidazoquinoline compound used as an immune response modifier.
Resiquimod: Similar to imiquimod, used for its antiviral and antitumor properties.
Tilorone: An antiviral agent with a similar imidazoquinoline structure.
Uniqueness
What sets tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate apart is its unique combination of functional groups, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C22H31N5O3 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C22H31N5O3/c1-7-26(20(28)30-21(2,3)4)12-16-25-17-18(27(16)13-22(5,6)29)14-10-8-9-11-15(14)24-19(17)23/h8-11,29H,7,12-13H2,1-6H3,(H2,23,24) |
InChIキー |
QNJQRGVGDXBIQD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)

![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)











